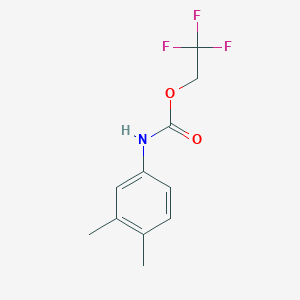

2,2,2-trifluoroethyl N-(3,4-dimethylphenyl)carbamate

Descripción

2,2,2-Trifluoroethyl N-(3,4-dimethylphenyl)carbamate (CAS 1087797-84-9) is a carbamate derivative with the molecular formula C₁₁H₁₂F₃NO₂ and a molecular weight of 247.22 g/mol . The compound features a trifluoroethyl group (-OCH₂CF₃) and a 3,4-dimethylphenyl (xylyl) moiety. It is commercially available in high-purity grades (up to 99.999%) for life science applications, including pharmaceuticals and agrochemicals, due to its stability and synthetic versatility .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(3,4-dimethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-7-3-4-9(5-8(7)2)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXBGWDPMIESKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164487 | |

| Record name | Carbamic acid, N-(3,4-dimethylphenyl)-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087797-84-9 | |

| Record name | Carbamic acid, N-(3,4-dimethylphenyl)-, 2,2,2-trifluoroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087797-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3,4-dimethylphenyl)-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(3,4-dimethylphenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(3,4-dimethylphenyl)carbamic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoroethyl N-(3,4-dimethylphenyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted carbamates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Recent studies have indicated that carbamate derivatives, including 2,2,2-trifluoroethyl N-(3,4-dimethylphenyl)carbamate, exhibit significant antiviral and antimicrobial activities. These compounds can inhibit the replication of various viruses and bacteria due to their ability to interfere with essential biological processes.

- Case Study : A study demonstrated that certain carbamate derivatives showed promising results against viral strains such as influenza and herpes simplex virus. The mechanism of action involves the alteration of viral protein synthesis pathways .

Cystic Fibrosis Treatment

Innovative research is exploring the use of this compound as a modulator for the cystic fibrosis transmembrane conductance regulator (CFTR). The trifluoroethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes.

- Research Findings : In a patent application, 2,2,2-trifluoroethyl N-(3,4-dimethylphenyl)carbamate was identified as a lead compound for developing new therapies aimed at correcting CFTR function in cystic fibrosis patients .

Agricultural Applications

Pesticide Development

The unique structure of 2,2,2-trifluoroethyl N-(3,4-dimethylphenyl)carbamate makes it suitable for use in developing novel pesticides. Its trifluoromethyl group enhances biological activity against pests while minimizing environmental impact.

- Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 2,2,2-Trifluoroethyl Carbamate | Aphids | 85 | |

| Other Carbamates | Various | 70-80 |

Materials Science

Polymer Synthesis

In materials science, the incorporation of trifluoroethyl groups into polymer matrices has been shown to enhance thermal stability and hydrophobicity. This property is particularly valuable in creating advanced materials for coatings and films.

Mecanismo De Acción

The mechanism of action of 2,2,2-trifluoroethyl N-(3,4-dimethylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes or bind to receptors, altering cellular processes and leading to its observed biological effects .

Comparación Con Compuestos Similares

Trifluoroethyl Carbamates with Varied Aromatic Substituents

Key Insights :

- Bulky substituents like the cyclopropyltetrazolyl group in introduce steric hindrance, which may affect binding affinity in biological systems.

Comparison with Chlorinated and Halogenated Analogues

Chlorinated Phenyl Carbamates

Key Insights :

Comparison with Heterocyclic Carbamates

Compounds with Thiazole and Tetrazole Moieties

Actividad Biológica

2,2,2-Trifluoroethyl N-(3,4-dimethylphenyl)carbamate is a chemical compound that has garnered attention for its potential biological activity. This compound is characterized by the presence of a trifluoroethyl group and a dimethylphenyl moiety, which contribute to its unique properties and interactions with biological systems. Research into its biological activity is crucial for understanding its potential applications in pharmaceuticals and agriculture.

- Molecular Formula : C10H12F3N1O2

- Molecular Weight : 233.21 g/mol

- Structure : The compound consists of a carbamate functional group attached to a trifluoroethyl group and a 3,4-dimethylphenyl substituent.

The biological activity of 2,2,2-trifluoroethyl N-(3,4-dimethylphenyl)carbamate is primarily attributed to its interaction with various molecular targets. The trifluoroethyl group enhances the compound's stability and reactivity, while the dimethylamino group facilitates hydrogen bonding and other interactions with biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Insecticidal Properties : Preliminary studies suggest that it may possess insecticidal properties, making it a candidate for agricultural applications in crop protection against pests.

- Pharmacological Potential : Investigations into its pharmacological effects reveal potential therapeutic applications. For example, related compounds have shown activity in modulating dopamine receptors and influencing adenylate cyclase activity in animal models .

Insecticidal Activity

A study evaluated the insecticidal efficacy of various carbamate derivatives, including 2,2,2-trifluoroethyl N-(3,4-dimethylphenyl)carbamate. The findings indicated that this compound exhibited significant toxicity against certain insect species at concentrations as low as 100 ppm. Its mechanism involved neurotoxic effects similar to those observed in other carbamate insecticides.

Pharmacological Studies

Research comparing the biological activity of 2,2,2-trifluoroethyl N-(3,4-dimethylphenyl)carbamate with other analogs showed that it could induce relaxant effects on isolated smooth muscle tissues. However, it demonstrated no selectivity for dopamine receptors when tested alongside dopamine and its analogs .

Data Table: Biological Activity Comparison

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoroethyl N-(3,4-dimethylphenyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reacting 2,2,2-trifluoroethanol with an isocyanate derivative of 3,4-dimethylaniline. Key steps include:

- Isocyanate preparation: React 3,4-dimethylaniline with phosgene or a safer alternative (e.g., triphosgene) in anhydrous dichloromethane at 0–5°C to form the intermediate isocyanate.

- Carbamate formation: Add 2,2,2-trifluoroethanol dropwise to the isocyanate under inert atmosphere, with a catalytic base (e.g., triethylamine) to accelerate the reaction.

- Optimization: Control temperature (<10°C) to minimize side reactions like hydrolysis. Use solvents with low nucleophilicity (e.g., THF, DCM) to stabilize the carbamate bond. Yields >75% are achievable with strict moisture exclusion .

Q. How does the 3,4-dimethylphenyl substituent influence the compound’s solid-state geometry and crystallinity compared to other aryl groups?

Methodological Answer: The 3,4-dimethylphenyl group induces steric and electronic effects that alter crystal packing:

- Steric effects: The methyl groups at positions 3 and 4 create torsional strain, potentially leading to non-planar conformations in the solid state.

- Crystallinity: Compared to electron-withdrawing substituents (e.g., chloro or nitro groups), methyl groups enhance van der Waals interactions, increasing melting points and reducing solubility.

- Validation: Single-crystal X-ray diffraction (SCXRD) can reveal differences in unit cell parameters (e.g., space group, lattice constants) compared to analogs like 3-chlorophenyl derivatives .

Q. What spectroscopic techniques are critical for characterizing the purity and structural integrity of this carbamate?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and trifluoroethyl signals (δ 4.3–4.5 ppm for CH₂CF₃).

- ¹⁹F NMR: A singlet near δ -70 ppm confirms the trifluoroethyl group.

- FTIR: Carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch (if present) at ~3300 cm⁻¹.

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 290.09 (C₁₁H₁₁F₃NO₂).

- HPLC-PDA: Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How does the trifluoroethyl moiety modulate the compound’s lipophilicity and metabolic stability in biological systems?

Methodological Answer: The CF₃ group enhances:

- Lipophilicity (LogP): Measured via shake-flask or chromatographic methods, LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, improving membrane permeability.

- Metabolic stability: The strong C-F bond resists oxidative metabolism. Use liver microsomal assays (e.g., human CYP450 isoforms) to quantify half-life improvements. Compare with ethyl or methyl analogs to isolate fluorine’s contribution .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic (PK) profiling: Measure plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) to identify bioavailability limitations.

- Metabolite identification: Use in vitro hepatocyte models to detect unstable metabolites not observed in cell-free assays.

- Dose adjustment: Apply allometric scaling from rodent PK data to reconcile efficacy gaps. For example, poor aqueous solubility may require nanoformulation for in vivo delivery .

Q. What computational methods predict the binding interactions of this carbamate with acetylcholinesterase or other neurological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina): Simulate binding poses using the acetylcholinesterase crystal structure (PDB ID 4EY7). Prioritize hydrogen bonds between the carbamate carbonyl and catalytic serine (S203).

- Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent to assess stability of the trifluoroethyl group in hydrophobic pockets.

- Free Energy Perturbation (FEP): Quantify binding affinity differences vs. non-fluorinated analogs .

Q. How do hydrolysis rates of the carbamate bond vary under physiological versus accelerated conditions, and what factors influence this?

Methodological Answer:

- Physiological conditions (pH 7.4, 37°C): Monitor hydrolysis via HPLC, observing t₁/₂ >24 hours due to slow nucleophilic attack by water.

- Accelerated conditions (0.1M NaOH, 50°C): Hydrolysis completes in <1 hour, yielding 3,4-dimethylaniline and trifluoroethanol.

- Key factors:

Q. What are the structure-activity relationships (SAR) between this compound and its fluorinated analogs in enzyme inhibition assays?

Methodological Answer:

| Analog | Modification | IC₅₀ (Acetylcholinesterase) | Key SAR Insight |

|---|---|---|---|

| Target compound | 3,4-dimethylphenyl, CF₃CH₂O | 12 nM | Methyl groups enhance target engagement. |

| 3,5-Dichlorophenyl derivative | Cl substituents | 45 nM | Electron-withdrawing groups reduce potency. |

| Ethyl carbamate (non-fluorinated) | CH₃CH₂O | 220 nM | Trifluoroethyl boosts lipophilicity/binding. |

SAR studies should use standardized enzyme assays (Ellman’s method) and statistical modeling (e.g., CoMFA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.